molecular formula C8H12N2 B1625801 3,4,5,6-Tetramethylpyridazine CAS No. 22868-72-0

3,4,5,6-Tetramethylpyridazine

Cat. No.: B1625801
CAS No.: 22868-72-0
M. Wt: 136.19 g/mol
InChI Key: GHAPXTSQLKUQLE-UHFFFAOYSA-N
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Description

3,4,5,6-Tetramethylpyridazine is a heterocyclic organic compound belonging to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms The presence of four methyl groups at positions 3, 4, 5, and 6 distinguishes this compound from other pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetramethylpyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3,4,5-tetramethyl-1,4-benzoquinone with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol, often under reflux conditions to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetramethylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding partially or fully reduced products.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Pyridazine derivatives with additional functional groups.

    Reduction: Reduced pyridazine compounds.

    Substitution: Halogenated or alkylated pyridazine derivatives.

Scientific Research Applications

3,4,5,6-Tetramethylpyridazine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetramethylpyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or interaction with nucleic acids.

Comparison with Similar Compounds

    2,3,5,6-Tetramethylpyrazine: Another tetramethyl-substituted heterocycle, known for its biological activities and use in traditional medicine.

    Pyridazine: The parent compound of 3,4,5,6-Tetramethylpyridazine, lacking the methyl substitutions.

    Pyridazinone: A derivative of pyridazine with a carbonyl group, exhibiting different chemical and biological properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its methyl groups can influence its electronic properties and interactions with other molecules, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3,4,5,6-tetramethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-5-6(2)8(4)10-9-7(5)3/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAPXTSQLKUQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508866
Record name Tetramethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22868-72-0
Record name Tetramethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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